

Technical Identification Guide: Gefitinib Impurity 21 HCl

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: *Gefitinib Impurity 21 HCl*

CAS No.: *184475-68-1*

Cat. No.: *B601136*

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Part 1: Executive Summary & CAS Identification

In the context of Gefitinib (CAS 184475-35-2) development, "Impurity 21 HCl" refers to a specific structural analogue used for HPLC retention time marking and genotoxicity assessment. Analysis of global reference standard catalogs identifies the primary candidate for "Impurity 21 HCl" as the 3,4-Difluoro analogue or the O-Desmorpholinopropyl metabolite, depending on the supplier.

Primary Candidate Identification Table

Feature	Candidate A (Most Likely for "HCl" label)	Candidate B (Common "Impurity 21" label)
Common Name	Gefitinib 3,4-Difluoro Impurity HCl	O-Desmorpholinopropyl Gefitinib
CAS Number (Salt)	184475-68-1 (Hydrochloride)	Generic CAS (often sold as 184475-71-6 HCl)
CAS Number (Free Base)	184475-50-1	184475-71-6
Chemical Name	N-(3,4-Difluorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine HCl	4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-ol
Molecular Formula	$C_{22}H_{24}F_2N_4O_3$ [1][2][3][4][5][6][7] · HCl	$C_{15}H_{11}ClFN_3O_2$ (Free Base)
Origin	Process Impurity (Starting Material Contaminant)	Degradant (Hydrolysis of ether linkage)
Mass Shift (vs Gefitinib)	-16.45 Da (Cl → F exchange)	-127.15 Da (Loss of side chain)

Critical Directive: If your vial is labeled "Impurity 21 HCl" and has a molecular weight approx. 466.91 g/mol, it is Candidate A (3,4-Difluoro). If the MW is approx. 320-350 g/mol, it is Candidate B.

Part 2: Structural Elucidation & Mechanism

The 3,4-Difluoro Impurity (Candidate A)

This impurity arises from the use of 3,4-difluoroaniline instead of 3-chloro-4-fluoroaniline during the synthesis of the quinazoline core. Because fluorine and chlorine are halogens with different electronegativities and leaving group capabilities, this impurity elutes closely to the API but has a distinct mass spectrum.

- Mechanism: Competitive nucleophilic aromatic substitution (

) during the coupling of the aniline derivative to the quinazoline core.

- Key Identifier: The Isotope Pattern. Gefitinib (containing Cl) shows a distinct 3:1 ratio for M and M+2 peaks (

). The 3,4-Difluoro impurity contains no chlorine, so it will lack the M+2 isotope peak characteristic of Gefitinib.

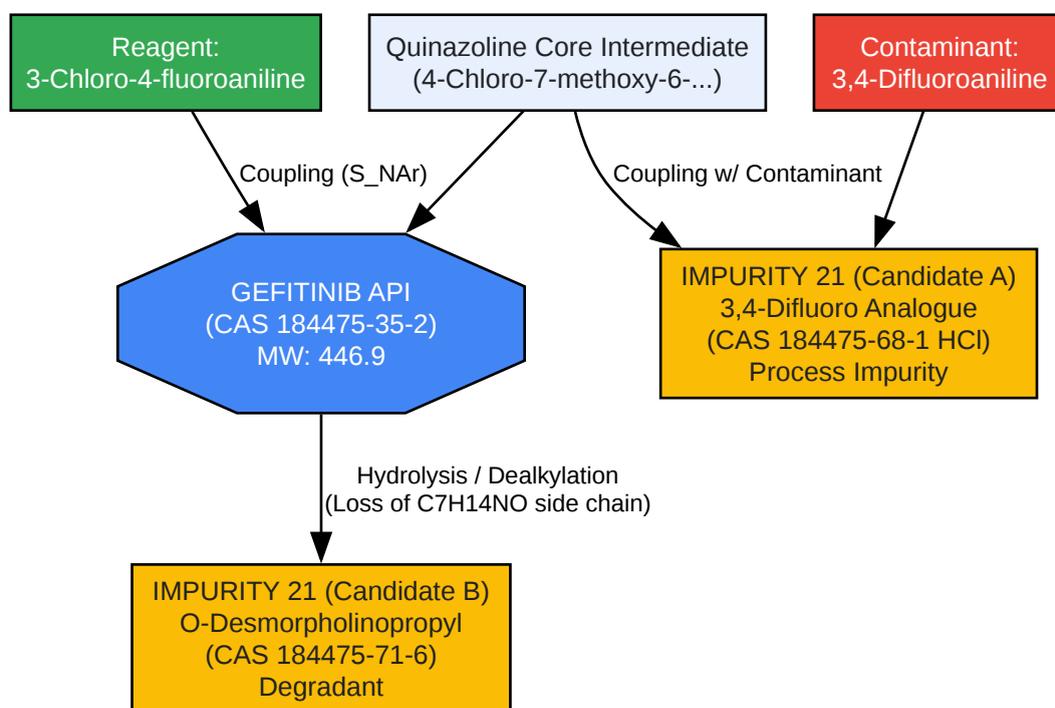
O-Desmorpholinopropyl Gefitinib (Candidate B)[1][2]

This is a major oxidative/hydrolytic degradant where the ether linkage at the C6 position is cleaved. This exposes the phenolic hydroxyl group.

- Mechanism: Acid-catalyzed ether hydrolysis or oxidative dealkylation (CYP450 mediated in vivo, or forced degradation in vitro).
- Key Identifier: A massive mass shift (Loss of ~127 Da) and a significant shift in retention time (more polar due to the phenolic -OH).

Part 3: Visualization of Pathways

The following Graphviz diagram illustrates the origin of both potential "Impurity 21" candidates relative to the Gefitinib API.



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Figure 1: Origins of Gefitinib Impurity 21 candidates.^{[3][4][5][7][8][9][10][11]} Candidate A is a process impurity; Candidate B is a degradant.

Part 4: Analytical Validation Protocol

To definitively confirm which "Impurity 21" you possess, perform the following LC-MS/MS validation. This protocol is self-validating based on the chlorine isotope signature.

Step 1: Sample Preparation

- Dissolve 1 mg of "Impurity 21 HCl" reference standard in 1 mL of Methanol/Water (50:50).
- Prepare a control sample of Gefitinib API at the same concentration.

Step 2: MS Parameters

- Ionization: ESI Positive Mode (+ve).
- Scan Range: 100–600 m/z.

Step 3: Data Interpretation Logic

Observation	Conclusion	Action
Parent Ion (M+H) \approx 431.2 m/z	Candidate A (3,4-Difluoro)	Assign CAS 184475-68-1.[10]
Isotope Pattern: No M+2 peak (No Cl)	Candidate A (3,4-Difluoro)	Confirmed.
Parent Ion (M+H) \approx 320.1 m/z	Candidate B (Desmorpholino)	Assign CAS 184475-71-6 (Free base).
Isotope Pattern: M+2 peak present (Cl present)	Candidate B (Desmorpholino)	Confirmed.

Step 4: HPLC Retention Check (Reverse Phase C18)

- Candidate A (3,4-Difluoro): Elutes very close to Gefitinib (Relative Retention Time \sim 0.9 - 1.1) due to similar lipophilicity.
- Candidate B (Phenol): Elutes significantly earlier (RRT $<$ 0.6) due to the polar hydroxyl group and loss of the morpholine ring.

Part 5: References

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- To cite this document: BenchChem. [Technical Identification Guide: Gefitinib Impurity 21 HCl]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b601136#cas-number-identification-for-gefitinib-impurity-21-hcl]

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